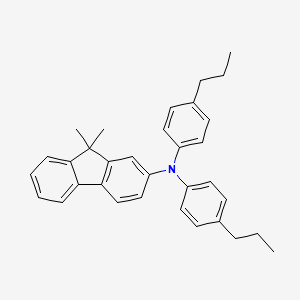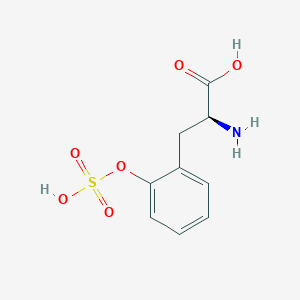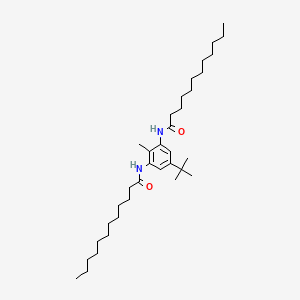
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is an organic compound that features both a hydroxyl group and a thiocyanate group attached to a tetrahydronaphthalene ring system. Compounds with such functional groups are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Thiocyanation: The thiocyanate group can be introduced by reacting the hydroxylated intermediate with thiocyanogen or thiocyanate salts under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the thiocyanate group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of substituted naphthalenes.
科学的研究の応用
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals or materials.
作用機序
The mechanism of action of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate would depend on its specific interactions with biological targets. The hydroxyl group can form hydrogen bonds, while the thiocyanate group can participate in nucleophilic or electrophilic reactions. These interactions can affect molecular pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the thiocyanate group.
1,2,3,4-Tetrahydronaphthalen-1-yl thiocyanate: Lacks the hydroxyl group.
2-Hydroxy-1-naphthyl thiocyanate: Contains a naphthalene ring instead of a tetrahydronaphthalene ring.
Uniqueness
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is unique due to the presence of both hydroxyl and thiocyanate groups on a tetrahydronaphthalene ring, which can lead to distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
673460-55-4 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H11NOS/c12-7-14-11-9-4-2-1-3-8(9)5-6-10(11)13/h1-4,10-11,13H,5-6H2 |
InChIキー |
PSMRNFWDCQHGAQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(C1O)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)

![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)



![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)


![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)

![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
